Cas no 859064-63-4 (6-(butan-2-yloxy)pyridin-3-amine)
6-(butan-2-yloxy)pyridin-3-amine Chemical and Physical Properties
Names and Identifiers
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- 6-(butan-2-yloxy)pyridin-3-amine
- 6-(Sec-butoxy)pyridin-3-amine
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- Inchi: 1S/C9H14N2O/c1-3-7(2)12-9-5-4-8(10)6-11-9/h4-7H,3,10H2,1-2H3
- InChI Key: FHHCBONZKOFTJQ-UHFFFAOYSA-N
- SMILES: O(C1N=CC(N)=CC=1)C(C)CC
Experimental Properties
- Density: 1.046±0.06 g/cm3(Predicted)
- Boiling Point: 289.7±20.0 °C(Predicted)
- pka: 4.83±0.22(Predicted)
6-(butan-2-yloxy)pyridin-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1261196-50mg |
6-(butan-2-yloxy)pyridin-3-amine |
859064-63-4 | 50mg |
$348.0 | 2023-10-02 | ||
| Enamine | EN300-1261196-100mg |
6-(butan-2-yloxy)pyridin-3-amine |
859064-63-4 | 100mg |
$364.0 | 2023-10-02 | ||
| Enamine | EN300-1261196-250mg |
6-(butan-2-yloxy)pyridin-3-amine |
859064-63-4 | 250mg |
$381.0 | 2023-10-02 | ||
| Enamine | EN300-1261196-500mg |
6-(butan-2-yloxy)pyridin-3-amine |
859064-63-4 | 500mg |
$397.0 | 2023-10-02 | ||
| Enamine | EN300-1261196-1000mg |
6-(butan-2-yloxy)pyridin-3-amine |
859064-63-4 | 1000mg |
$414.0 | 2023-10-02 | ||
| Enamine | EN300-1261196-2500mg |
6-(butan-2-yloxy)pyridin-3-amine |
859064-63-4 | 2500mg |
$810.0 | 2023-10-02 | ||
| Enamine | EN300-1261196-5000mg |
6-(butan-2-yloxy)pyridin-3-amine |
859064-63-4 | 5000mg |
$1199.0 | 2023-10-02 | ||
| Enamine | EN300-1261196-10000mg |
6-(butan-2-yloxy)pyridin-3-amine |
859064-63-4 | 10000mg |
$1778.0 | 2023-10-02 | ||
| Enamine | EN300-1261196-1.0g |
6-(butan-2-yloxy)pyridin-3-amine |
859064-63-4 | 1g |
$0.0 | 2023-06-08 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1354740-50mg |
6-(Sec-butoxy)pyridin-3-amine |
859064-63-4 | 95% | 50mg |
¥16848.00 | 2024-07-28 |
6-(butan-2-yloxy)pyridin-3-amine Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on 6-(butan-2-yloxy)pyridin-3-amine
6-(butan-2-yloxy)pyridin-3-amine
6-(butan-2-yloxy)pyridin-3-amine is a compound with the CAS number 859064-63-4, and it belongs to the class of organic compounds known as aminopyridines. This compound has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The molecule consists of a pyridine ring substituted with an amino group at the 3-position and a butan-2-yloxy group at the 6-position, which imparts distinct electronic and steric characteristics.
Recent studies have highlighted the importance of 6-(butan-2-yloxy)pyridin-3-amine in medicinal chemistry. Researchers have explored its role as a building block for constructing bioactive molecules. For instance, its ability to act as a precursor for synthesizing heterocyclic compounds with potential anticancer and anti-inflammatory activities has been documented in several peer-reviewed journals. The compound's versatility lies in its ability to undergo various chemical transformations, such as nucleophilic substitutions and condensation reactions, making it a valuable intermediate in organic synthesis.
The synthesis of 6-(butan-2-yloxy)pyridin-3-amine typically involves multi-step processes that include Friedel-Crafts alkylation or nucleophilic aromatic substitution. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. For example, the use of palladium-catalyzed coupling reactions has been reported to significantly improve the yield and purity of 6-(butan-2-yloxy)pyridin-3-amine, making it more accessible for large-scale production.
In terms of pharmacological applications, 6-(butan-2-yloxy)pyridin-3-amine has shown promise as a lead compound for drug discovery. Its ability to modulate enzyme activity and interact with biological targets has been explored in preclinical studies. For instance, research published in 2023 demonstrated that derivatives of this compound exhibit potent inhibitory effects on kinases involved in cancer progression. These findings underscore its potential as a scaffold for developing novel therapeutic agents.
Beyond pharmacology, 6-(butan-2-yloxy)pyridin-3-amine has also found applications in agrochemicals. Its role as an intermediate in the synthesis of pesticides and herbicides has been increasingly recognized. Recent studies have focused on optimizing its use in these applications by enhancing its stability under environmental conditions and improving its bioavailability. These developments are expected to contribute to more sustainable agricultural practices.
The structural features of 6-(butan-2-yloxy)pyridin-3-amine make it an attractive candidate for materials science applications as well. Its electron-deficient pyridine ring can serve as a platform for designing functional materials, such as sensors and catalysts. For example, researchers have investigated its potential as a ligand in metal complexes used for gas sensing applications. The compound's ability to coordinate with metal ions while maintaining structural integrity has been highlighted in several recent publications.
From an environmental perspective, understanding the fate and toxicity of 6-(butan-2-yloxy)pyridin-3-amino is crucial for ensuring its safe use in various applications. Recent ecotoxicological studies have assessed its impact on aquatic organisms, providing valuable insights into its potential risks and mitigation strategies. These studies emphasize the importance of responsible handling and disposal practices to minimize environmental impact.
In conclusion, 6-(butan-2-yloxy)pyridin-3-amino (CAS No: 85906417) is a versatile compound with diverse applications across multiple disciplines. Its structural uniqueness, coupled with advancements in synthetic methodologies and pharmacological insights, positions it as a key player in modern chemical research. As ongoing investigations continue to uncover new facets of its properties and utility, this compound is poised to make significant contributions to scientific progress.
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